N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide
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Overview
Description
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-CHLOROBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-CHLOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Butoxyphenyl Group: This step involves the reaction of the benzothiazole intermediate with 4-butoxyphenyl isocyanate to form the corresponding carbamate.
Attachment of the Chlorobenzamide Group: The final step involves the coupling of the carbamate intermediate with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the chlorobenzamide moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can yield various substituted benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be explored as a potential drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-CHLOROBENZAMIDE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of signaling pathways. The benzothiazole core is known to interact with various biological targets, which could contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide
- N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide
- N-[2-(Phenylsulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide
Uniqueness
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-CHLOROBENZAMIDE is unique due to the presence of the butoxyphenyl group, which may impart distinct chemical and biological properties compared to similar compounds. This structural feature could influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C26H24ClN3O3S2 |
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Molecular Weight |
526.1 g/mol |
IUPAC Name |
N-[2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C26H24ClN3O3S2/c1-2-3-14-33-21-11-8-19(9-12-21)28-24(31)16-34-26-30-22-13-10-20(15-23(22)35-26)29-25(32)17-4-6-18(27)7-5-17/h4-13,15H,2-3,14,16H2,1H3,(H,28,31)(H,29,32) |
InChI Key |
CRECGKSCTVGJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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